Cas no 2248358-06-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-1H-pyrrole-3-carboxylate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-1H-pyrrole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-6513384
- 2248358-06-5
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-1H-pyrrole-3-carboxylate
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- Inchi: 1S/C14H10N2O4/c1-8-6-15-7-11(8)14(19)20-16-12(17)9-4-2-3-5-10(9)13(16)18/h2-7,15H,1H3
- InChI Key: LONLUUOACXMKHO-UHFFFAOYSA-N
- SMILES: O(C(C1=CNC=C1C)=O)N1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 270.06405680g/mol
- Monoisotopic Mass: 270.06405680g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 427
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 79.5Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-1H-pyrrole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6513384-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-1H-pyrrole-3-carboxylate |
2248358-06-5 | 95.0% | 0.05g |
$768.0 | 2025-03-14 | |
| Enamine | EN300-6513384-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-1H-pyrrole-3-carboxylate |
2248358-06-5 | 95.0% | 0.1g |
$804.0 | 2025-03-14 | |
| Enamine | EN300-6513384-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-1H-pyrrole-3-carboxylate |
2248358-06-5 | 95.0% | 0.25g |
$840.0 | 2025-03-14 | |
| Enamine | EN300-6513384-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-1H-pyrrole-3-carboxylate |
2248358-06-5 | 95.0% | 0.5g |
$877.0 | 2025-03-14 | |
| Enamine | EN300-6513384-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-1H-pyrrole-3-carboxylate |
2248358-06-5 | 95.0% | 1.0g |
$914.0 | 2025-03-14 | |
| Enamine | EN300-6513384-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-1H-pyrrole-3-carboxylate |
2248358-06-5 | 95.0% | 2.5g |
$1791.0 | 2025-03-14 | |
| Enamine | EN300-6513384-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-1H-pyrrole-3-carboxylate |
2248358-06-5 | 95.0% | 5.0g |
$2650.0 | 2025-03-14 | |
| Enamine | EN300-6513384-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-1H-pyrrole-3-carboxylate |
2248358-06-5 | 95.0% | 10.0g |
$3929.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-1H-pyrrole-3-carboxylate Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-1H-pyrrole-3-carboxylate
Comprehensive Overview of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-1H-pyrrole-3-carboxylate (CAS No. 2248358-06-5)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-1H-pyrrole-3-carboxylate (CAS No. 2248358-06-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This compound, characterized by its unique isoindole and pyrrole moieties, exhibits versatile applications in drug discovery and functional material development. Its molecular structure combines a 1,3-dioxoisoindoline core with a 4-methylpyrrole-3-carboxylate ester, making it a valuable intermediate for synthesizing bioactive molecules.
Recent advancements in heterocyclic chemistry have highlighted the importance of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl derivatives as key building blocks for designing novel therapeutics. Researchers are particularly interested in this compound due to its potential role in modulating enzyme inhibition and receptor binding, which aligns with current trends in targeted drug delivery and precision medicine. The 4-methyl-1H-pyrrole-3-carboxylate segment further enhances its utility in creating small-molecule inhibitors for various biological pathways.
From an industrial perspective, CAS No. 2248358-06-5 is often explored for its compatibility with green chemistry principles. With growing emphasis on sustainable synthesis, this compound's efficient preparation and functionalization methods have become a topic of interest. Its stability under mild reaction conditions makes it suitable for catalysis and polymer modification, addressing the demand for eco-friendly chemical processes.
In the context of material science, derivatives of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-1H-pyrrole-3-carboxylate have shown promise in developing organic semiconductors and photovoltaic materials. The conjugated system within its structure contributes to electron transport properties, which are critical for next-generation optoelectronic devices. This aligns with global research efforts toward renewable energy solutions and energy-efficient technologies.
Analytical studies of this compound often employ techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its purity and structural integrity. These methods are essential for ensuring reproducibility in research applications, particularly when investigating its structure-activity relationships (SAR) in medicinal chemistry projects. The compound's logP and solubility profiles are also frequently analyzed to optimize its pharmacokinetic properties.
Given the rising interest in AI-driven drug discovery, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-1H-pyrrole-3-carboxylate has been included in several virtual screening libraries. Computational chemists leverage its molecular descriptors to predict interactions with biological targets, accelerating the identification of potential lead compounds. This approach complements traditional laboratory experiments, reflecting the integration of digital transformation in chemical research.
Safety evaluations of this compound emphasize its handling under standard laboratory protocols. While not classified as hazardous, proper personal protective equipment (PPE) is recommended during manipulation, consistent with general laboratory best practices. Its stability data and storage conditions are well-documented to ensure long-term usability in research settings.
The commercial availability of CAS No. 2248358-06-5 through specialty chemical suppliers has facilitated its adoption across academic and industrial laboratories. Procurement often focuses on batch-to-batch consistency and technical documentation, which are critical for regulatory compliance in preclinical studies. Custom synthesis services also offer tailored derivatives to meet specific research requirements.
Future research directions for this compound may explore its incorporation into bioconjugates or prodrug systems, capitalizing on its modular reactivity. Additionally, its potential in covalent inhibitor design and metal-organic frameworks (MOFs) could open new avenues in therapeutic development and smart materials. As interdisciplinary collaborations expand, the applications of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-1H-pyrrole-3-carboxylate are expected to diversify further.
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